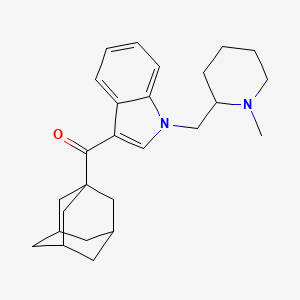

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanon

Übersicht

Beschreibung

AM1248 ist eine synthetische Verbindung, die als mäßig potenter Agonist sowohl für den Cannabinoid-Rezeptor CB1 als auch für CB2 wirkt. Es gehört zur Familie der Aminoalkylindole und wurde auf seine potenziellen Auswirkungen auf das Endocannabinoid-System untersucht. Die Verbindung ist bekannt für ihre einzigartige Struktur, die eine Adamantylgruppe und eine N-Methylpiperidin-2-ylmethyl-Substitution an der Indol-1-Position umfasst .

Wissenschaftliche Forschungsanwendungen

AM1248 wurde in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:

Chemie: Studium der Struktur-Aktivitäts-Beziehungen von Cannabinoid-Rezeptoragonisten.

Biologie: Untersuchung der Auswirkungen der Aktivierung von Cannabinoid-Rezeptoren auf zelluläre Prozesse.

Medizin: Erforschung potenzieller therapeutischer Anwendungen von Cannabinoid-Rezeptoragonisten für Erkrankungen wie Schmerzen, Entzündungen und neurologische Störungen.

Industrie: Entwicklung neuer synthetischer Cannabinoide für die Forschung und potenzielle therapeutische Anwendung.

Wirkmechanismus

AM1248 entfaltet seine Wirkung, indem es als Agonist für die Cannabinoid-Rezeptoren CB1 und CB2 wirkt. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine Rolle bei verschiedenen physiologischen Prozessen spielt, darunter Stimmung, Wahrnehmung und Schmerzempfinden. Die Aktivierung dieser Rezeptoren durch AM1248 führt zu Veränderungen in zellulären Signalwegen, was zu den beobachteten Wirkungen führt .

Wirkmechanismus

Target of Action

AM-1248 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

AM-1248 binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cellular activity. While there is some dispute over its exact potency and selectivity, it is generally agreed that AM-1248 has significant CB2 selectivity .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration and individual metabolic differences .

Result of Action

The molecular and cellular effects of AM-1248’s action are diverse, given the widespread distribution of cannabinoid receptors in the body. Its effects can range from analgesic effects due to action on pain pathways, to potential impacts on mood and cognition due to its action in the brain .

Biochemische Analyse

Biochemical Properties

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone interacts with cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system . These receptors are G-protein coupled receptors that play a crucial role in various physiological processes. The compound binds to these receptors, mimicking the effects of endocannabinoids, which are naturally occurring compounds in the body. This interaction can influence neurotransmitter release, immune response, and other cellular functions.

Cellular Effects

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone has been shown to affect various cell types and cellular processes. By binding to CB1 and CB2 receptors, it can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of CB1 receptors in neurons can lead to changes in neurotransmitter release, affecting synaptic plasticity and potentially influencing behavior and cognition. In immune cells, CB2 receptor activation can modulate cytokine release and immune response.

Molecular Mechanism

The molecular mechanism of action of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone involves its binding to cannabinoid receptors CB1 and CB2 . Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels. This results in altered cellular signaling and changes in gene expression. The compound’s structure, particularly the adamantyl group, contributes to its binding affinity and selectivity for these receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in receptor expression and cellular adaptation.

Dosage Effects in Animal Models

The effects of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound can produce therapeutic effects, such as pain relief and anti-inflammatory effects . At higher doses, it can cause adverse effects, including toxicity and behavioral changes. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced.

Metabolic Pathways

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is metabolized through various pathways in the body. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The compound’s interaction with metabolic enzymes can influence its bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is transported and distributed through various mechanisms. Transporters and binding proteins can facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to cross the blood-brain barrier, influencing its effects on the central nervous system.

Subcellular Localization

The subcellular localization of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with receptors and other biomolecules, modulating its overall effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AM1248 beinhaltet die Substitution der 3-(1-Naphthoyl)-Gruppe, die in vielen Indol-basierten Cannabinoidliganden vorkommt, durch eine Adamantylgruppe. Diese Substitution verleiht im Allgemeinen eine signifikante CB2-Selektivität, während eine angemessene CB1-Affinität und -Selektivität erhalten bleibt, wenn eine N-Methylpiperidin-2-ylmethyl-Substitution an der Indol-1-Position verwendet wird .

Industrielle Produktionsverfahren

Die Synthese beinhaltet typischerweise Standardverfahren der organischen Synthese, einschließlich der Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten Substitutionen und Modifikationen am Indolgerüst zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AM1248 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in AM1248 vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Indol- und Adamantylpositionen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit AM1248 verwendet werden, umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: einschließlich Halogenierungsmittel und Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen eine Reihe von substituierten Indolderivaten liefern können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu AM1248 gehören:

1-Pentyl-3-(1-Adamantyl)indol: Ein weiteres synthetisches Cannabinoid mit ähnlichen Strukturmerkmalen.

AM-679: Ein verwandtes synthetisches Cannabinoid, das 2011 in Ungarn identifiziert wurde.

A-834,735: Ein weiterer Cannabinoid-Rezeptoragonist mit strukturellen Ähnlichkeiten.

Einzigartigkeit

AM1248 ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das eine Adamantylgruppe und eine N-Methylpiperidin-2-ylmethyl-Substitution an der Indol-1-Position umfasst. Diese einzigartige Struktur verleiht eine spezifische Selektivität und Affinität für die Cannabinoid-Rezeptoren CB1 und CB2, was es zu einer wertvollen Verbindung für die Forschung im Endocannabinoid-System macht .

Eigenschaften

IUPAC Name |

1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRECAXBHMULNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017326 | |

| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335160-66-2 | |

| Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(1-adamantanecarbonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1248 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX9HEF4HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.